molecular formula C18H16N2OS B5521974 N-benzyl-2-(quinolin-8-ylsulfanyl)acetamide CAS No. 329921-37-1

N-benzyl-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B5521974
CAS No.: 329921-37-1
M. Wt: 308.4 g/mol
InChI Key: ZKWPUPUWXISMAA-UHFFFAOYSA-N
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Description

N-benzyl-2-(quinolin-8-ylsulfanyl)acetamide is an organic compound with the molecular formula C18H16N2OS. It is characterized by the presence of a benzyl group, a quinoline moiety, and a sulfanylacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(quinolin-8-ylsulfanyl)acetamide typically involves the reaction of quinoline-8-thiol with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of quinoline-8-thiol attacks the carbon atom of benzyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(quinolin-8-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the sulfanyl group may interact with thiol-containing enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(quinolin-8-ylthio)acetamide
  • N-benzyl-2-(quinolin-8-ylsulfinyl)acetamide
  • N-benzyl-2-(quinolin-8-ylsulfonyl)acetamide

Uniqueness

N-benzyl-2-(quinolin-8-ylsulfanyl)acetamide is unique due to its specific combination of a benzyl group, a quinoline moiety, and a sulfanylacetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-benzyl-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c21-17(20-12-14-6-2-1-3-7-14)13-22-16-10-4-8-15-9-5-11-19-18(15)16/h1-11H,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWPUPUWXISMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248041
Record name N-(Phenylmethyl)-2-(8-quinolinylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329921-37-1
Record name N-(Phenylmethyl)-2-(8-quinolinylthio)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329921-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)-2-(8-quinolinylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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